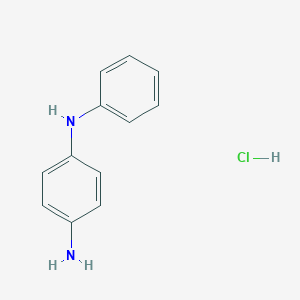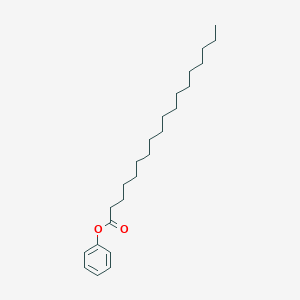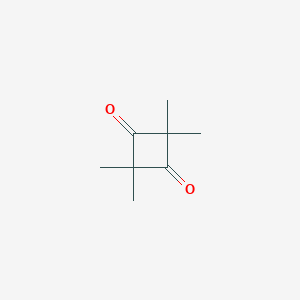
Tetramethyl-1,3-cyclobutanedione
Vue d'ensemble
Description
Tetramethyl-1,3-cyclobutanedione is an organic compound that is a derivative of the 1,3-cyclobutanedione molecule . It appears as a white to almost white powder or crystal . It is used as a reagent in chemical reactions and as a pharmaceutical intermediate in the production of certain drugs .
Physical And Chemical Properties Analysis
Tetramethyl-1,3-cyclobutanedione has a melting point of 112.0 to 115.0 °C and a boiling point of 159 °C . It is a solid at 20 °C .
Applications De Recherche Scientifique
Synthesis of Highly Reactive Reagents
Tetramethyl-1,3-cyclobutanedione: serves as a precursor to dimethyl ketene , a highly reactive intermediate used in organic synthesis . This compound can undergo thermal decomposition to generate dimethyl ketene, which can then be utilized to synthesize a variety of organic compounds with significant complexity and diversity.
Life Science Research
In life science research, Tetramethyl-1,3-cyclobutanedione is employed as a versatile chemical for synthesizing other chemicals and as an organic intermediate . Its reactivity allows for the creation of complex molecules that can be used in biochemical studies and drug discovery.
Material Science
The compound finds application in material science due to its ability to act as a building block for more complex structures . Its properties enable researchers to explore new materials with potential applications in electronics, coatings, and other advanced materials.
Pharmaceutical Research
While specific applications in pharmaceutical research are not detailed in the available data, the compound’s role as an intermediate suggests it could be used in the synthesis of medicinal compounds or in the study of drug interactions .
Analytical Methods
Tetramethyl-1,3-cyclobutanedione is used in analytical chemistry as a standard or reference compound due to its well-defined properties, such as melting and boiling points, which are crucial for calibrating instruments and validating methods .
Nanotechnology
In nanotechnology, the compound has been explored for its potential in the biosynthesis of nanoparticles. For instance, it has been used in the hydrogenation process to create ruthenium nanoparticles, which are significant in catalysis and other nanotechnological applications .
Environmental Science
Although direct applications in environmental science are not explicitly mentioned, the compound’s role in synthesizing intermediates could contribute to the development of environmentally friendly materials or chemicals used in pollution control and remediation efforts .
Industrial Uses
Tetramethyl-1,3-cyclobutanedione is also relevant in industrial settings, where it may be used to produce other chemicals on a larger scale, contributing to various manufacturing processes and product developments .
Safety and Hazards
Mécanisme D'action
Target of Action
Tetramethyl-1,3-cyclobutanedione, also known as Tetramethylcyclobutane-1,3-dione, is a chemical compound used for life science research . It is also used to make other chemicals, serving as a chemical and organic intermediate . .
Mode of Action
It is known that the compound can be used to generate other chemicals, suggesting it may undergo various chemical reactions . More research is needed to fully understand its interaction with its targets and the resulting changes.
Result of Action
As an intermediate in chemical synthesis, its primary role may be to contribute to the formation of other compounds .
Action Environment
Tetramethyl-1,3-cyclobutanedione is sensitive to environmental conditions. On exposure to air, it generates white solid peroxides and can explode with even the slightest stimulus . Therefore, it is typically stored under nitrogen at -78 ℃ and used immediately . These factors significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDVHNITQEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044745 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetramethyl-1,3-cyclobutanedione | |
CAS RN |
933-52-8 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl-1,3-cyclobutanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl-1,3-cyclobutanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylcyclobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4AQ22KS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetramethyl-1,3-cyclobutanedione?
A1: Tetramethyl-1,3-cyclobutanedione has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.
Q2: What spectroscopic data is available for characterizing tetramethyl-1,3-cyclobutanedione?
A2: TMCBD has been studied using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information on the structure and dynamics of TMCBD, including insights into its conformational preferences and isomeric forms. [, ]* Ultraviolet (UV) Spectroscopy: Used to investigate electronic transitions within the molecule, particularly n-π transitions, and to study reaction kinetics involving TMCBD derivatives. [, , ]* Infrared (IR) Spectroscopy: Reveals information about the vibrational modes of the molecule, including characteristic absorptions of the carbonyl groups. []* Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR): Applied to study the electronic structure and interactions of nitroxide radicals within a TMCBD single crystal matrix. []* Photoelectron Spectroscopy:* Used to investigate the electronic structure and bonding in TMCBD and its derivatives, particularly through-bond and through-space interactions. [, ]
Q3: How does tetramethyl-1,3-cyclobutanedione react with amines?
A3: TMCBD reacts with primary amines to form N-substituted imines. These imines can further hydrolyze to the corresponding amides in the presence of water. [] Reactions with diamines can lead to the formation of 2-substituted imidazolines and 1H-4,5-dihydropyrimidines. [] The reaction pathway is influenced by factors like steric hindrance, nucleophilicity of the amine, and reaction conditions. []
Q4: Can tetramethyl-1,3-cyclobutanedione undergo ring-opening reactions?
A4: Yes, TMCBD can undergo ring-opening reactions under specific conditions. For example:* Reaction with Makosza Reagent: Under phase-transfer catalysis, reaction with the Makosza reagent (trichloromethane/aqueous NaOH) leads to a mixture of ring-enlarged products containing cyclopentane-1,3-dione or cyclopentenone skeletons. []* Nucleophilic Attack: Strong nucleophiles like trichloromethanide can attack the carbonyl carbon, leading to ring-opening and subsequent rearrangements. []
Q5: Are there any catalytic applications of tetramethyl-1,3-cyclobutanedione or its derivatives?
A5: While TMCBD itself is not typically used as a catalyst, its derivatives, particularly its thioketone analogues like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, have shown interesting reactivity in organic synthesis. [, ] For example, these thioketones can act as heterodienophiles in hetero-Diels-Alder reactions, enabling the construction of heterocyclic ring systems. []
Q6: What happens when tetramethyl-1,3-cyclobutanedione is exposed to light?
A7: TMCBD exhibits interesting photochemical behavior:* Photoextrusion: Monoimines of TMCBD, upon irradiation, undergo photoextrusion of isocyanides, yielding tetramethylcyclopropanone (often isolated as its furan adduct). [, ]* Photodecomposition: TMCBD undergoes photodecomposition upon UV irradiation, leading to the formation of various products, including carbon monoxide, isobutene, and tetramethylcyclopropane. [, , , ] The mechanism and product distribution can vary depending on the presence of solvents and the excited state involved (singlet or triplet). [, ]
Q7: Have there been any computational studies on tetramethyl-1,3-cyclobutanedione?
A8: Yes, computational studies have been employed to understand the electronic structure and properties of TMCBD:* Electron Affinity and Anion States: Electron transmission spectroscopy and calculations have been used to determine the energies of temporary anion states in TMCBD. The results highlight the role of through-space and through-bond interactions in determining the energy levels of these anionic species. []* Excited State Geometry: Spectroscopic data and calculations suggest that the triplet excited state of TMCBD adopts a distorted geometry, likely a boat-shaped C2v structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




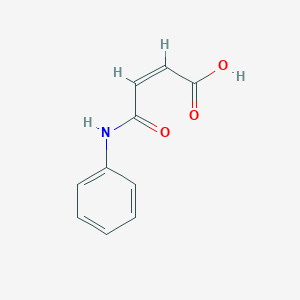
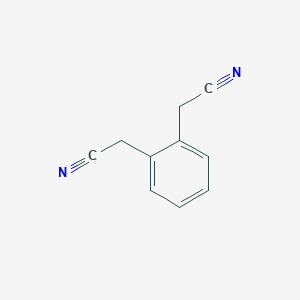

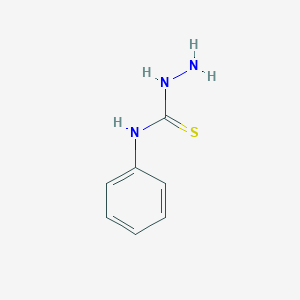



![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
